1-[(4-Isothiocyanatophenyl)sulfonyl]indoline
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Overview
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline is a biochemical compound with the molecular formula C15H12N2O2S2 and a molecular weight of 316.4 . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an indoline core and an isothiocyanate group attached to a phenylsulfonyl moiety .
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]indoline typically involves the reaction of indoline with 4-isothiocyanatobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .
The key steps involve careful control of reaction conditions and purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfoxides.
Cyclization Reactions: The indoline core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]indoline involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules . The isothiocyanate group is highly reactive and can modify amino acid residues such as lysine and cysteine, leading to changes in protein function and activity . This reactivity makes it a valuable tool in studying protein structure and function .
Comparison with Similar Compounds
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline can be compared with other sulfonylindoline derivatives and isothiocyanate-containing compounds:
Sulfonylindoline Derivatives: These compounds share the indoline core and sulfonyl group but may have different substituents, leading to variations in reactivity and applications.
Isothiocyanate Compounds: Compounds like phenyl isothiocyanate and benzyl isothiocyanate have similar reactivity due to the isothiocyanate group but differ in their overall structure and specific applications.
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-21(19,14-7-5-13(6-8-14)16-11-20)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJAXTIEEMHTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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